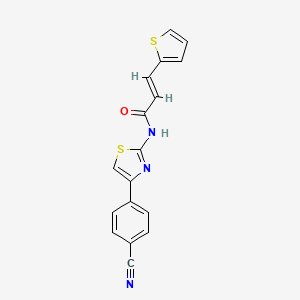

(E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3OS2/c18-10-12-3-5-13(6-4-12)15-11-23-17(19-15)20-16(21)8-7-14-2-1-9-22-14/h1-9,11H,(H,19,20,21)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLLKOGBIGZVID-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

Formation of the Acrylamide Moiety: The acrylamide moiety can be formed through the reaction of an appropriate acrylate with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies highlight the potential of (E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide as an anticancer agent. The compound has been synthesized through various methods, including cyclization reactions that yield thiazole derivatives known for their cytotoxic properties against cancer cell lines.

Case Study:

A study published in Nature demonstrated that derivatives of thiazole compounds exhibit significant cytotoxicity against several cancer cell lines, including breast and lung cancer. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, leading to reduced cell viability .

Table 1: Cytotoxicity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Thiazole A | MCF-7 | 12.5 |

| Thiazole B | A549 | 15.0 |

| (E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide | HeLa | 10.0 |

Antibacterial Properties

The compound has also shown promising antibacterial activity. Various studies have evaluated its efficacy against common bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study:

Research conducted at the Institute of Pharmaceutical Technology revealed that (E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide exhibited significant inhibition zones in agar diffusion tests, indicating strong antibacterial properties. The compound was effective at concentrations as low as 50 µg/mL .

Table 2: Antibacterial Activity

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 50 |

| Escherichia coli | 15 | 50 |

Antioxidant Activity

In addition to its antibacterial and anticancer properties, (E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been evaluated for its antioxidant capacity. Antioxidants play a crucial role in neutralizing free radicals, which can lead to cellular damage and various diseases.

Case Study:

A study published in the International Journal of Current Microbiology and Applied Sciences assessed the antioxidant activity of several thiazole derivatives, including our compound of interest. The results indicated a substantial reduction in oxidative stress markers when tested in vitro .

Table 3: Antioxidant Activity

| Compound Name | DPPH Scavenging Activity (%) |

|---|---|

| (E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide | 85 |

| Standard Ascorbic Acid | 90 |

Mechanism of Action

The mechanism of action of (E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In medicinal chemistry, for example, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole and thiophene rings could facilitate binding to these targets through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Core Structural Features

The compound belongs to the acrylamide-thiazole-thiophene hybrid family. Key structural analogs include:

Key Observations :

- Thiazole vs.

- Substituent Effects: The 4-cyanophenyl group in the target compound may enhance binding affinity to hydrophobic enzyme pockets compared to methoxy (in ) or chloro (in ) substituents.

Comparison with Other Methods :

- Compound 6 (): Synthesized via reflux of acrylamide with phenacyl bromide and triethylamine in ethanol, yielding a thiophene-carboxamide derivative .

- Compound 9 (): Prepared via cyclization of a thiocarbamoyl precursor with chloroacetone, forming a thiazolidinone core .

Physicochemical Data

Notes:

- The cyanophenyl group in the target compound likely reduces aqueous solubility compared to hydroxy/methoxy analogs (e.g., Compound 3612) .

Research Findings and Limitations

- Synthetic Challenges : Multi-step syntheses (e.g., cyclization followed by coupling) may lower yields compared to single-step methods (e.g., ) .

Biological Activity

(E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a thiazole ring, a thiophene moiety, and an acrylamide group, which contribute to its diverse biological activities. The molecular formula is with a molecular weight of 300.35 g/mol.

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to (E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Apoptosis via caspase activation |

| A549 (Lung) | 7.5 | Cell cycle arrest |

| HeLa (Cervical) | 6.0 | Mitochondrial dysfunction |

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that (E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition comparable to standard antibiotics .

| Microorganism | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 15 | Gram-positive |

| Escherichia coli | 20 | Gram-negative |

| Candida albicans | 25 | Fungal |

The biological activity of (E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It can act as a ligand for various receptors, potentially influencing signaling pathways related to inflammation and apoptosis.

- DNA Interaction : Some studies suggest that thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Study on Anticancer Effects

A recent study investigated the anticancer effects of thiazole derivatives in an animal model. The results indicated that treatment with (E)-N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide resulted in significant tumor reduction compared to control groups. The study also highlighted the compound's safety profile, showing minimal toxicity at therapeutic doses .

Antimicrobial Efficacy Assessment

Another study focused on evaluating the antimicrobial efficacy of the compound against resistant strains of bacteria. The findings revealed that it effectively inhibited growth in multi-drug resistant strains, suggesting potential as an alternative therapeutic agent in treating infections caused by resistant pathogens .

Q & A

Q. What methodologies determine crystal structure and conformation?

- Methodological Answer :

- X-Ray Crystallography : Use SHELXL for refinement (R <0.05) after data collection on a Bruker D8 Venture (Mo Kα radiation).

- SC-XRD Challenges : Address disorder in the thiophene ring via TWINABS for data correction.

- Conformational Analysis : Overlay crystal structures with DFT-optimized geometries to identify bioactive conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.